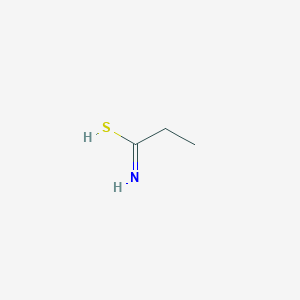

propanimidothioic acid

描述

Propanimidothioic acid (CAS 110097-29-5) is a sulfur-containing organic compound with the molecular formula C₉H₉NO₂S and a molecular weight of 195.24 g/mol. Its IUPAC name is (Z)-N-hydroxy-2-oxo-propanimidothioic acid phenyl ester, indicating a phenyl ester group attached to a thioimidate backbone. Key physicochemical properties include:

- LogP: 2.155 (indicating moderate lipophilicity) .

- Boiling point: 357.2°C at 760 mmHg .

- Density: 1.2 g/cm³ .

- Hydrogen bond donors/acceptors: 1 donor, 4 acceptors, contributing to a topological polar surface area (TPSA) of 75 Ų .

This compound’s structure features a thioester linkage (-S-CO-) and an N-hydroxyl group, which may influence its reactivity in nucleophilic acyl substitutions or redox reactions.

属性

IUPAC Name |

propanimidothioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NS/c1-2-3(4)5/h2H2,1H3,(H2,4,5) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPZSAUFQHYFIPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=N)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(=N)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

89.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

Propanimidothioic acid can be synthesized through several methods. One common approach involves the reaction of propanamide with hydrogen sulfide in the presence of a base. The reaction typically occurs under mild conditions, with the base facilitating the nucleophilic attack of hydrogen sulfide on the carbonyl carbon of propanamide, leading to the formation of propanimidothioic acid.

Industrial Production Methods

Industrial production of propanimidothioic acid often involves large-scale synthesis using similar reaction pathways. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and the concentration of reactants.

化学反应分析

Types of Reactions

Propanimidothioic acid undergoes various chemical reactions, including:

Oxidation: Propanimidothioic acid can be oxidized to form sulfonic acids or sulfinic acids, depending on the oxidizing agent and reaction conditions.

Reduction: Reduction of propanimidothioic acid typically yields the corresponding amine.

Substitution: The thioamide group in propanimidothioic acid can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles such as amines, alcohols, or thiols can react with propanimidothioic acid under appropriate conditions.

Major Products Formed

Oxidation: Sulfonic acids or sulfinic acids.

Reduction: Amines.

Substitution: Various substituted thioamides.

科学研究应用

Propanimidothioic acid has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: Propanimidothioic acid derivatives have been studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore the therapeutic potential of propanimidothioic acid derivatives in treating various diseases.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

作用机制

The mechanism of action of propanimidothioic acid involves its interaction with specific molecular targets. The thioamide group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. This interaction can lead to various biological effects, depending on the specific target and the context of the reaction.

相似化合物的比较

Propanimidothioic Acid Methyl Ester (CAS 630127-97-8)

- Molecular formula: C₄H₇NOS .

- Key differences :

- Ester group : Methyl instead of phenyl, reducing molecular weight (121.17 g/mol ) and lipophilicity (estimated LogP ~1.5).

- Reactivity : The smaller methyl group may increase volatility (lower boiling point) but decrease stability in aromatic solvents.

- Applications : Methyl esters are often intermediates in agrochemical synthesis due to easier hydrolysis .

Propanimidothioic Acid, N-Hydroxy-2-Amino-1-Methyl-2-Oxoethyl Ester (CAS 62382-49-4)

Propanimidothioic Acid Methyl Ester Hydrochloride (CAS 5415-96-3)

- Molecular formula: C₄H₈ClNOS .

- Key differences :

- Salt form : Hydrochloride improves crystallinity and aqueous solubility.

- Stability : Ionic form may reduce thermal stability (lower decomposition temperature) compared to neutral esters.

Physicochemical and Functional Comparison Table

常见问题

Q. How can propanimidothioic acid be integrated into materials science research, such as metal-organic frameworks (MOFs)?

- Methodological Answer:

- Explore ligand-metal coordination via TGA (thermal stability) and PXRD (structural integrity) .

- Assess MOF porosity using BET surface area analysis .

- Screen for catalytic activity in cross-coupling reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。